3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
The compound “3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule that contains several heterocyclic rings, including a triazole, a thieno[3,2-d]triazine, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The triazole ring would likely contribute to the compound’s polarity and could be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the polar functional groups would likely make the compound relatively polar .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel derivatives, including those related to the target compound, has been explored for their antimicrobial activities. For instance, derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines exhibited good or moderate activities against various microorganisms, indicating their potential utility in developing antimicrobial agents (Bektaş et al., 2010).
Antifungal Activity
The novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings has demonstrated interesting moderate to good antifungal activity, showcasing the ability to discriminate between Aspergillus flavus and Aspergillus niger, as well as sensitivity to Cryptococcus neoformans (Darandale et al., 2013).
Inhibition of Soluble Epoxide Hydrolase
The compound has been identified as a potent inhibitor of soluble epoxide hydrolase through high-throughput screening. This activity suggests its potential application in various disease models, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).
Potential Chemotherapeutic Agent
Quantum chemical calculations have been performed on a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents, indicating its potential as a chemotherapeutic agent. The study provided insights into the compound's energy, geometrical structure, and vibrational wavenumbers, enhancing understanding of its molecular properties (El-Emam et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-19-8-11(16-17-19)13(22)20-5-2-9(3-6-20)21-14(23)12-10(15-18-21)4-7-24-12/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADYCOMWSIUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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